molecular formula C24H17FN2O4 B4069303 6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

Cat. No.: B4069303
M. Wt: 416.4 g/mol
InChI Key: XYFHOWFXZUZXHP-UHFFFAOYSA-N
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Description

6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a dioxolochromene core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of substituted resorcinols with 2-benzylidene malononitriles in the presence of a catalyst such as sodium carbonate in ethanol . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolochromene derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

What sets 6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-8-[2-[(2-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4/c25-18-7-3-1-5-14(18)12-28-19-8-4-2-6-15(19)23-16-9-21-22(30-13-29-21)10-20(16)31-24(27)17(23)11-26/h1-10,23H,12-13,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHOWFXZUZXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CC=C4OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 3
6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 5
6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 6
6-AMINO-8-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

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